molecular formula C14H8INO B1614022 2-Cyano-3'-iodobenzophenone CAS No. 890098-77-8

2-Cyano-3'-iodobenzophenone

Cat. No. B1614022
CAS RN: 890098-77-8
M. Wt: 333.12 g/mol
InChI Key: YAMSOGVCQNPOEI-UHFFFAOYSA-N
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Description

2-Cyano-3’-iodobenzophenone is a chemical compound with the molecular formula C14H8INO and a molecular weight of 333.13 . Its IUPAC name is 2-(3-iodobenzoyl)benzonitrile .


Molecular Structure Analysis

The InChI code for 2-Cyano-3’-iodobenzophenone is 1S/C14H8INO/c15-12-6-3-5-10(8-12)14(17)13-7-2-1-4-11(13)9-16/h1-8H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Cyano-3’-iodobenzophenone has a molecular weight of 333.13 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Dye-Sensitized Solar Cells (DSSC)

2-Cyano-3’-iodobenzophenone: is a crucial component in the development of dye-sensitized solar cells . It serves as an important dye due to its structural and optoelectronic properties . The compound’s ability to absorb light and convert it into electrical energy makes it a valuable asset in renewable energy research, particularly in creating more efficient and cost-effective solar cells.

Nonlinear Optical Materials

The molecule exhibits significant nonlinear optical properties , such as high hyperpolarizability, which are essential for the development of optical switches, modulators, and other photonic devices . These properties are critical in telecommunications and information processing technologies.

Organic Synthesis

As a versatile chemical intermediate, 2-Cyano-3’-iodobenzophenone is used in various organic synthesis reactions. Its cyano and iodobenzophenone groups make it a valuable precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Development

This compound plays a role in the pharmaceutical industry, where it can be used to synthesize novel drug candidates. Its unique chemical structure allows for the creation of diverse pharmacophores, which are central to drug design and discovery processes.

Catalysis Studies

In catalysis, 2-Cyano-3’-iodobenzophenone can be employed to study reaction mechanisms and develop new catalytic processes. Its iodine atom can act as a catalyst or a catalyst enhancer in various chemical reactions.

Material Science

The compound’s properties are investigated for their potential applications in material science, particularly in creating new materials with desired mechanical, thermal, and chemical resistance characteristics.

Analytical Chemistry

2-Cyano-3’-iodobenzophenone: may be used as a standard or a reagent in analytical chemistry to quantify or detect the presence of other substances through techniques like spectroscopy or chromatography.

Environmental Studies

The compound’s interactions with environmental factors such as light and water are studied to understand its stability and degradation. This is important for assessing its environmental impact and for the development of eco-friendly materials .

properties

IUPAC Name

2-(3-iodobenzoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8INO/c15-12-6-3-5-10(8-12)14(17)13-7-2-1-4-11(13)9-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMSOGVCQNPOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641546
Record name 2-(3-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3'-iodobenzophenone

CAS RN

890098-77-8
Record name 2-(3-Iodobenzoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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